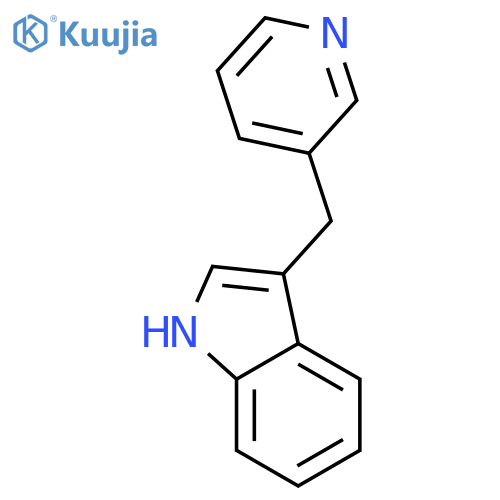Cas no 5275-04-7 (3-(pyridin-3-ylmethyl)-1H-indole)

5275-04-7 structure
商品名:3-(pyridin-3-ylmethyl)-1H-indole
3-(pyridin-3-ylmethyl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 3-(pyridin-3-ylmethyl)-1H-indole
- 3-PYRIDIN-3-YLMETHYL-1H-INDOLE
- 3-[(pyridin-3-yl)methyl]-1H-indole
- ORBYFAFBEOHNKJ-UHFFFAOYSA-N
- 3-(3-pyridylmethyl)indole
- DB-294478
- beta-(3'-Indolyl)methylpyridine
- 1H-INDOLE, 3-(3-PYRIDINYLMETHYL)-
- BRN 0745202
- 3-(3-Pyridinylmethyl)-1H-indole
- ICIG 879
- AKOS015941286
- SCHEMBL5870915
- DTXSID30200733
- 5275-04-7
-
- MDL: MFCD01718607
- インチ: InChI=1S/C14H12N2/c1-2-6-14-13(5-1)12(10-16-14)8-11-4-3-7-15-9-11/h1-7,9-10,16H,8H2
- InChIKey: ORBYFAFBEOHNKJ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=CN2)CC3=CN=CC=C3
計算された属性
- せいみつぶんしりょう: 208.10016
- どういたいしつりょう: 208.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 28.7Ų
じっけんとくせい
- PSA: 28.68
3-(pyridin-3-ylmethyl)-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 089667-500mg |
3-Pyridin-3-ylmethyl-1H-indole |
5275-04-7 | 95% | 500mg |
£320.00 | 2022-02-28 | |
| Chemenu | CM230543-250mg |
3-(Pyridin-3-ylmethyl)-1H-indole |
5275-04-7 | 95%+ | 250mg |
$295 | 2024-07-15 | |
| Alichem | A029193840-1g |
3-(Pyridin-3-ylmethyl)-1H-indole |
5275-04-7 | 95% | 1g |
$679.46 | 2023-09-01 | |
| Fluorochem | 089667-10mg |
3-Pyridin-3-ylmethyl-1H-indole |
5275-04-7 | 95% | 10mg |
£168.00 | 2022-02-28 | |
| Chemenu | CM230543-1g |
3-(Pyridin-3-ylmethyl)-1H-indole |
5275-04-7 | 95% | 1g |
$599 | 2021-08-04 | |
| Crysdot LLC | CD11110430-1g |
3-(Pyridin-3-ylmethyl)-1H-indole |
5275-04-7 | 95+% | 1g |
$641 | 2024-07-17 |
3-(pyridin-3-ylmethyl)-1H-indole 関連文献
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
5275-04-7 (3-(pyridin-3-ylmethyl)-1H-indole) 関連製品
- 208-75-3(1,4-Methano-9H-carbazole)
- 1484-19-1(3-Ethyl-1H-indole)
- 5275-07-0(1H-Indole, 3-(4-pyridinylmethyl)-)
- 16886-10-5(3-Benzyl-1H-indole)
- 1968-05-4(3,3'-Diindolylmethane)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
